molecular formula C24H16N2O4 B2835663 1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene CAS No. 52401-96-4

1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene

Cat. No.: B2835663
CAS No.: 52401-96-4
M. Wt: 396.402
InChI Key: QWFVUWYFEIHZTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene”, there are related studies on the synthesis of isoindoline derivatives . These compounds were synthesized using simple heating and relatively quick solventless reactions .

Scientific Research Applications

  • Synthesis and Characterization : The compound has been used in the synthesis of benzo[f]isoindole-4,9-diones starting from 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene, which could be converted by CAN-mediated oxidation in one step to benzo[f]isoindole-4,9-diones. This demonstrates its role in organic synthesis processes (Claessens et al., 2008).

  • Electro-Synthesis : This chemical has been studied in electro-synthesis, specifically in the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of 1,4-hydroquinone, leading to the production of a final product with high yield, selectivity, purity, and low waste. This highlights its potential in green electro-synthesis (Habibi et al., 2014).

  • Catalysis : It has been used in the development of advanced catalyst systems for alkoxycarbonylation of alkenes, demonstrating its relevance in homogeneous catalysis and its potential for practical applications in transforming alkenes into versatile ester products (Dong et al., 2017).

  • Coordination Polymers : The compound plays a role in the synthesis of coordination polymers, which are crucial in material science for their unique structural and functional properties. Research has been conducted on the syntheses, structures, and properties of these polymers (He et al., 2020).

  • Anion Transport : Research has also shown its application in potent anionophoric activity through anion exchange with a minor level of proton/anion symport, highlighting its potential in molecular transport and membrane science (Peng et al., 2016).

Properties

IUPAC Name

2-[[2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4/c27-21-17-9-3-4-10-18(17)22(28)25(21)13-15-7-1-2-8-16(15)14-26-23(29)19-11-5-6-12-20(19)24(26)30/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFVUWYFEIHZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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